![molecular formula C19H24N4OS B2435658 5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005041-71-3](/img/structure/B2435658.png)
5-[(3,5-Dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation leads to the formation of related compounds . The position and nature of substituents in the aldehyde component determine the direction of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources. The molecular formula is C19H24N4OS and the molecular weight is 356.49.Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with structures related to the query compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a novel series of thiazolidinone derivatives exhibited antimicrobial activity against a range of bacterial and fungal strains, suggesting potential applications of similar compounds in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Similarly, other research has focused on synthesizing derivatives with potent activity against specific fungi and bacteria, indicating the relevance of such compounds in addressing antimicrobial resistance (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
Anti-inflammatory Activity
Some derivatives related to the query compound have been synthesized and tested for their anti-inflammatory activities, providing evidence of potential therapeutic applications. A study on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products demonstrated significant anti-inflammatory effects, suggesting that structurally similar compounds could be explored for their potential in treating inflammation-related disorders (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
Chemical Synthesis and Material Science Applications
Research on the synthesis and structural characterization of compounds structurally analogous to the query compound has contributed to the development of new methodologies in chemical synthesis and material science. For instance, the synthesis and structural characterization of isostructural thiazoles highlight the importance of these compounds in understanding molecular conformations and interactions, which is crucial for designing materials with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the retrieved sources. As it is intended for research use only, it should be handled with appropriate safety measures in a research or laboratory setting.
Future Directions
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-4-6-15(7-5-12)16(22-9-13(2)8-14(3)10-22)17-18(24)23-19(25-17)20-11-21-23/h4-7,11,13-14,16,24H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMLTRNMJEJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC=N4)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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